![molecular formula C15H30ClNO B1466523 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride CAS No. 1219957-00-2](/img/structure/B1466523.png)
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1219957-00-2 . It has a molecular weight of 275.86 g/mol . The IUPAC name for this compound is 2-(2-(2-cyclohexylethoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is 1S/C15H29NO.ClH/c1-2-6-14(7-3-1)9-12-17-13-10-15-8-4-5-11-16-15;/h14-16H,1-13H2;1H . This indicates the presence of a piperidine ring, an ethoxy group, and a cyclohexyl group in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
- Antimicrobial Activities : A study synthesized and characterized a related compound, demonstrating moderate antimicrobial activities against a range of bacteria and fungi. This suggests potential utility in developing new antimicrobial agents (Ovonramwen et al., 2019).
- Enzyme Activation : Research characterizing CPT-11 hydrolysis by human liver enzymes highlighted the importance of piperidine derivatives in prodrug activation, indicating their role in drug metabolism and activation processes (Humerickhouse et al., 2000).
- Synthesis of Complexes : A compound's synthesis involving a piperidine scaffold pointed to its utility in creating novel molecules with potential antimicrobial and antifungal properties (Bekircan & Bektaş, 2008).
Biological Activities
- Analgesic and Antifungal Activities : The synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives showcased the analgesic, local anaesthetic, and antifungal activities of these compounds, providing insights into their potential medical applications (Rameshkumar et al., 2003).
- Crystal Structure and Bioactivity : Studies on the crystal structure of novel bioactive heterocycles underscore the importance of structural characterization in understanding the molecular basis of biological activity and drug design (Thimmegowda et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO.ClH/c1-2-6-14(7-3-1)9-12-17-13-10-15-8-4-5-11-16-15;/h14-16H,1-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWDARDFUFOHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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